2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one
Overview
Description
2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and play a significant role in cell biology .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that can either activate or inhibit the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis. The compound’s impact on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications and side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating metabolic pathways or inhibiting specific enzymes. At high doses, it can cause toxic or adverse effects, including cellular damage and altered physiological functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects in clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolite concentrations and overall metabolic balance. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one typically involves the bromination of 1-(1-methyl-1H-indol-3-yl)ethan-1-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted indole derivatives.
Reduction: Formation of 1-(1-methyl-1H-indol-3-yl)ethanol.
Oxidation: Formation of 1-(1-methyl-1H-indol-3-yl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: Serves as a building block for the synthesis of more complex indole derivatives.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-indol-3-yl)ethan-1-one: The non-brominated analog of the compound.
2-Bromo-1-methyl-1H-imidazole: Another brominated heterocyclic compound with different biological activities.
Uniqueness
2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other indole derivatives. The presence of the bromine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-(1-methylindol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJRALKVAHFNMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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